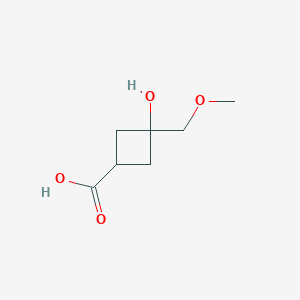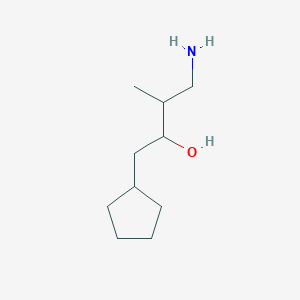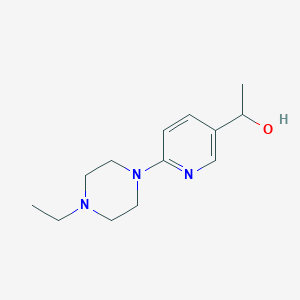
2-(Benzyloxy)-1-bromo-6-chloronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-1-bromo-6-chloronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a benzyloxy group at the second position, a bromine atom at the first position, and a chlorine atom at the sixth position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-6-chloronaphthalene typically involves a multi-step process. One common method is the bromination of 2-(Benzyloxy)-6-chloronaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-1-bromo-6-chloronaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of 2-(Benzyloxy)-1-amino-6-chloronaphthalene or 2-(Benzyloxy)-1-thio-6-chloronaphthalene.
Oxidation: Formation of 2-(Benzyloxy)-1-bromo-6-chloronaphthaldehyde or 2-(Benzyloxy)-1-bromo-6-chloronaphthoic acid.
Reduction: Formation of 2-(Benzyloxy)-1,6-dihydronaphthalene.
Applications De Recherche Scientifique
2-(Benzyloxy)-1-bromo-6-chloronaphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-1-bromo-6-chloronaphthalene involves its interaction with specific molecular targets. For instance, it can act as an electrophile in substitution reactions, where it forms a covalent bond with nucleophilic sites on target molecules . The pathways involved include the formation of reactive intermediates that facilitate the substitution or addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzyloxy)-1-bromo-6-fluoronaphthalene
- 2-(Benzyloxy)-1-chloro-6-bromonaphthalene
- 2-(Benzyloxy)-1-iodo-6-chloronaphthalene
Uniqueness
The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C17H12BrClO |
|---|---|
Poids moléculaire |
347.6 g/mol |
Nom IUPAC |
1-bromo-6-chloro-2-phenylmethoxynaphthalene |
InChI |
InChI=1S/C17H12BrClO/c18-17-15-8-7-14(19)10-13(15)6-9-16(17)20-11-12-4-2-1-3-5-12/h1-10H,11H2 |
Clé InChI |
FHVNOKGSALHBFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C=C(C=C3)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


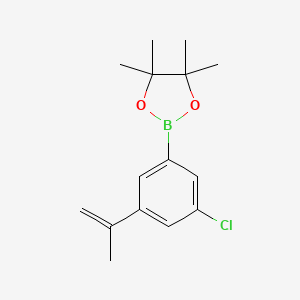
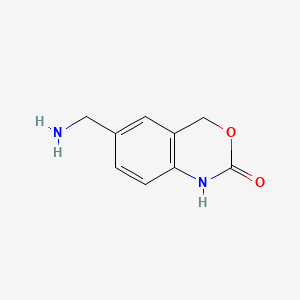

![4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid](/img/structure/B13648450.png)
![2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
![Methyl 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-3-carboxylate](/img/structure/B13648464.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13648466.png)

